propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate
CAS No.: 425402-74-0
Cat. No.: VC4168098
Molecular Formula: C22H24F3NO6S
Molecular Weight: 487.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 425402-74-0 |
|---|---|
| Molecular Formula | C22H24F3NO6S |
| Molecular Weight | 487.49 |
| IUPAC Name | propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate |
| Standard InChI | InChI=1S/C22H24F3NO6S/c1-11(2)32-21(29)18(20(28)22(23,24)25)16-10-15(6-7-17(16)27)26-33(30,31)19-13(4)8-12(3)9-14(19)5/h6-11,18,26-27H,1-5H3 |
| Standard InChI Key | ALYLEJFZPPPDGX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C)C |
Introduction
Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate is a complex organic compound characterized by a unique combination of functional groups, including trifluoromethyl, hydroxy, and sulfonamide moieties. This compound belongs to a broader class of chemicals known for their diverse applications in pharmaceuticals and biochemistry. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of 487.5 g/mol.
Synthesis Methods
The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate typically involves several steps. Although specific synthesis protocols are not detailed in the available literature, such compounds often require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Synthesis Steps Overview
-
Starting Materials: Typically involve complex organic precursors.
-
Reaction Conditions: Careful control of temperature and solvent is crucial.
-
Purification Methods: Often involve chromatography or distillation techniques.
Suppliers and Availability
This compound can be sourced from various chemical suppliers specializing in organic compounds and bioactive reagents. Notable suppliers include EvitaChem, which provides detailed product specifications and synthesis methods.
Suppliers Table
| Supplier | Description |
|---|---|
| EvitaChem | Provides detailed product specifications and synthesis methods |
| Other Suppliers | Specialize in organic compounds and bioactive reagents |
Potential Applications
-
Pharmaceutical Research: Potential for biological activity due to its functional groups.
-
Biochemical Studies: Useful in understanding biochemical pathways and interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume